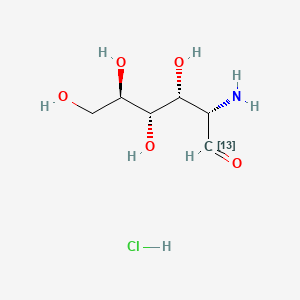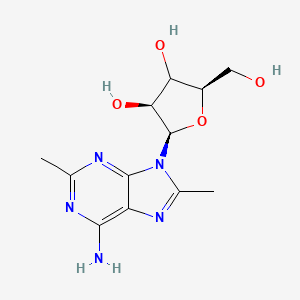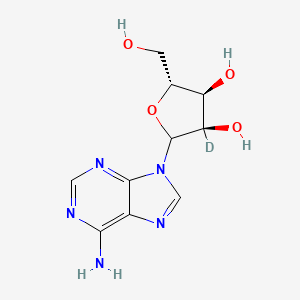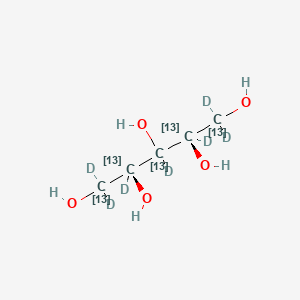
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is a stereoisomeric compound with a specific configuration of its carbon atoms. This compound is a derivative of a hexose sugar, where the amino group replaces one of the hydroxyl groups, and it is labeled with carbon-13 isotope. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a hexose sugar, such as D-mannose.
Isotopic Labeling: The carbon-13 isotope is introduced into the hexose sugar through a specific labeling process.
Amination: The hydroxyl group at the second carbon position is replaced with an amino group through a reductive amination process.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce the hexose sugar.
Chemical Modification: Introducing the carbon-13 isotope and performing the amination reaction.
Purification: Using crystallization and chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling through analytical methods such as NMR and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of ketohexose derivatives.
Reduction: Formation of hexitol derivatives.
Substitution: Formation of N-substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the pathways of hexose sugars in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Pathways: The compound participates in glycolysis and the pentose phosphate pathway, influencing the metabolic flux and energy production in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Mannosamine hydrochloride: Similar structure but without the carbon-13 labeling.
N-Acetyl-D-glucosamine: An amino sugar with an acetyl group instead of a free amino group.
D-Glucosamine hydrochloride: Another amino sugar with a different stereochemistry.
Uniqueness
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is unique due to its specific stereochemistry and isotopic labeling, making it a valuable tool in research for tracing metabolic pathways and studying molecular interactions.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1/i1+1; |
InChI-Schlüssel |
CBOJBBMQJBVCMW-PZCLFLGISA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)N)O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)





